N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)heptanamide
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Overview
Description
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)heptanamide is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)heptanamide typically involves the reaction of 1,3,5-trimethylpyrazole with heptanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1,3,5-trimethylpyrazole in anhydrous dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add heptanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)heptanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole ring or the heptanamide chain are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination or electrophilic reagents for other substitutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)heptanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)heptanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- N-Methyl-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)methanamine
- 1,3,5-Trimethyl-1H-pyrazole-4-boronic acid pinacol ester
- N-[(1,3,5-trimethyl-1H-pyrazol-4-yl)methyl]cyclopropanamine
Uniqueness
N-(1,3,5-Trimethyl-1H-pyrazol-4-yl)heptanamide is unique due to its specific structural features, such as the heptanamide chain and the three methyl groups on the pyrazole ring. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
62400-47-9 |
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Molecular Formula |
C13H23N3O |
Molecular Weight |
237.34 g/mol |
IUPAC Name |
N-(1,3,5-trimethylpyrazol-4-yl)heptanamide |
InChI |
InChI=1S/C13H23N3O/c1-5-6-7-8-9-12(17)14-13-10(2)15-16(4)11(13)3/h5-9H2,1-4H3,(H,14,17) |
InChI Key |
BWPRRQMDBJQKHV-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)NC1=C(N(N=C1C)C)C |
Origin of Product |
United States |
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